N-Acetyl-D-methionine
Overview
Description
N-Acetyl-DL-methionine is a methionine derivative that is methionine in which one of the amine hydrogens is substituted by an acetyl group . It is used as a pharmaceutical intermediate and biochemical reagent . It is also used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes N-acetyl-D-methionine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .Molecular Structure Analysis
N-Acetyl-D-methionine has a linear formula of CH3SCH2CH2CH(NHCOCH3)CO2H . It contains a carboxyl group, an N-acetyl group, and a side chain attached to a C3 atom .Chemical Reactions Analysis
The reaction kinetics for the hydrolysis of N-acetyl-DL-methionine have been studied .Physical And Chemical Properties Analysis
N-Acetyl-DL-methionine has a molecular weight of 191.25 and a melting point of 117-119 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Application Summary
N-Acetyl-L-methionine (NALM) has been studied for its production effects and bioavailability in lactating dairy cows . Two experiments were conducted to investigate these aspects .
Methods of Application
In the first experiment, 18 multiparous Holstein cows were used in a replicated, 3 × 3 Latin square design experiment with three 28-day periods. The cows were given three treatments: a basal diet estimated to supply 45 g/d digestible Met (dMet) or 1.47% of metabolizable protein (MP; control), a basal diet top-dressed with 32 g/d of NALM to achieve dMet supply of 2.2% of MP, and a basal diet top-dressed with 56 g/d of NALM to achieve dMet supply of 2.6% of MP .
In the second experiment, 4 rumen-cannulated lactating Holstein cows were used in a 4 × 4 Latin square design experiment with four 12-day periods. A 12-day period for baseline data collection and 4 days for determination of rumen escape (RE) of NALM preceded the Latin square experiment .
I also found that N-Acetyl-D,L-Methionine is used as a pharmaceutical secondary standard and certified reference material . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Pharmaceutical Secondary Standard
Application Summary
N-Acetyl-D,L-Methionine is used as a pharmaceutical secondary standard and certified reference material . It is suitable for use in several analytical applications .
Methods of Application
These secondary standards are qualified as Certified Reference Materials . They are used in various analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Results or Outcomes
The use of these standards provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .
Substrate for Enzyme Characterization
Application Summary
N-Acetyl-D-methionine may be used as a substrate to identify, differentiate and characterize N-acylamino acid racemase(s) and N-acyl-D-amino acid amidohydrolase(s) .
Methods of Application
In this application, N-Acetyl-D-methionine is used as a substrate in enzymatic reactions involving N-acylamino acid racemase(s) and N-acyl-D-amino acid amidohydrolase(s). The enzyme’s activity can be measured based on the conversion of N-Acetyl-D-methionine .
Results or Outcomes
The results of these experiments can help in the identification and characterization of the enzymes .
Methionine Production
Application Summary
N-Acetyl-D-methionine is used in the production of methionine . Methionine is an essential amino acid that plays a crucial role in many biological processes .
Methods of Application
The production of methionine involves fermentation processes, especially from natural biological sources . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a genetically modified organism of Escherichia coli .
Results or Outcomes
The production of methionine contributes to the world market with an emphasis on fermentation processes . The process delivers several hundred tons per year of pharmaceutical-grade L-methionine .
Antioxidant, Antimicrobial, and DNA Damage Analysis
Application Summary
N-Acetyl-D-methionine is used in the analysis of biological activity like antioxidant, antimicrobial, and DNA damage of paracetamol .
Methods of Application
In this application, N-Acetyl-D-methionine is used as a component in the analysis of paracetamol’s biological activities . The hepatotoxicity of paracetamol ester prodrugs including sulfur-containing amino acids, such as methionine, N-acetyl cysteine, and cysteine, was analyzed .
Results or Outcomes
The hepatotoxicity of paracetamol ester prodrugs including sulfur-containing amino acids, such as methionine, N-acetyl cysteine, and cysteine, was found to be negligible in comparison to the parent drug . Antibacterial, antioxidant, and cancer-preventive qualities were also demonstrated .
Future Directions
N-Acetyl-l-leucine, a similar compound, is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine and restless legs syndrome . This suggests potential future directions for the study and application of N-Acetyl-D-methionine.
properties
IUPAC Name |
(2R)-2-acetamido-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030786 | |
Record name | N-Acetyl-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-methionine | |
CAS RN |
1509-92-8 | |
Record name | N-Acetyl-D-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1509-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylmethionine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-D-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLMETHIONINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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